![molecular formula C16H9Cl2N3O3S B2540688 2,4-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313551-44-9](/img/structure/B2540688.png)
2,4-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
“2,4-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide” is a chemical compound with the linear formula C20H11Cl4N3O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2,4-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide” is defined by its linear formula C20H11Cl4N3O4 . The molecular weight of this compound is 499.14 .Scientific Research Applications
Biological Activities
Thiazole derivatives, such as the compound , have been found to have diverse biological activities . They have been used to develop new compounds that act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Antifungal and Antibacterial Activities
Some 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles have been synthesized and screened for their antifungal and antibacterial activities .
Environmental Remediation
The compound has been used in advanced oxidation techniques for the degradation of 2,4-dichlorophenol (2,4-DCP), a pollutant in environmental water . This process can effectively mineralize 2,4-DCP to realize its efficient degradation .
Photocatalytic Degradation
The compound has been used in photocatalytic degradation processes . The photocatalytic degradation of 2,4-dichlorophenol in aqueous solution showed good photocatalytic activity with a degradation efficiency of up to 94% .
Electrocatalytic Reduction and Oxidation
The compound has been used in sequential electrocatalytic reduction and oxidation processes . The removal efficiencies of 2,4-DCP, phenol, and total organic carbon (TOC) reached 99.72%, 97.07%, and 61.45%, respectively .
Synthesis of Herbicides
The compound is a key intermediate for the synthesis of the important triazolinone herbicide Sulfentrazone .
Safety and Hazards
properties
IUPAC Name |
2,4-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3O3S/c17-10-3-6-12(13(18)7-10)15(22)20-16-19-14(8-25-16)9-1-4-11(5-2-9)21(23)24/h1-8H,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPLGHFIOHXLHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
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